molecular formula C20H11NO2 B1595365 1-Nitroperylene CAS No. 35337-20-3

1-Nitroperylene

Cat. No.: B1595365
CAS No.: 35337-20-3
M. Wt: 297.3 g/mol
InChI Key: SVHPZPRMIMYOEG-UHFFFAOYSA-N
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Description

Contextualizing 1-Nitroperylene within Nitro-Polycyclic Aromatic Hydrocarbons (NPAHs) Studies

Nitro-polycyclic aromatic hydrocarbons (NPAHs) are a class of compounds formed during incomplete combustion processes, where polycyclic aromatic hydrocarbons (PAHs) react with nitrogen oxides. aaqr.orgairies.or.jp These compounds are of environmental and toxicological concern due to their mutagenic and carcinogenic properties. nih.govmdpi.com this compound is a prominent member of this class, often studied alongside other NPAHs like 1-nitropyrene (B107360) and 3-nitroperylene (B1204207) to understand their environmental fate and biological effects. mdpi.comnih.govresearchgate.nettandfonline.com

The presence of the electron-withdrawing nitro group significantly alters the electronic distribution of the perylene (B46583) molecule, influencing its chemical reactivity and physical properties. vulcanchem.com This structural feature is key to its role in atmospheric chemistry and its interactions within biological systems. vulcanchem.com For instance, the concentration ratios of different NPAHs, including this compound, can be used to identify sources of combustion emissions, such as diesel engines versus coal combustion. aaqr.org

Table 1: Chemical and Physical Properties of this compound

Property Value
Molecular Formula C₂₀H₁₁NO₂
Molecular Weight 297.3 g/mol vulcanchem.comcymitquimica.com
CAS Number 35337-20-3 vulcanchem.combldpharm.com
Appearance Brick-red crystal rylene-wang.com
IUPAC Name This compound vulcanchem.comnih.gov

Significance of this compound as a Model Compound for Mechanistic and Synthetic Investigations

The well-defined structure of this compound makes it an excellent model compound for investigating the fundamental mechanisms of chemical reactions and photophysical processes. vulcanchem.com Its photophysics and excited-state dynamics have been studied using techniques like femtosecond-resolved transient absorption spectroscopy to understand its behavior in various solvents. acs.org These studies have revealed that, unlike smaller nitroaromatic compounds that undergo rapid intersystem crossing, this compound in its excited state primarily decays through internal conversion. acs.orgunige.ch

In synthetic chemistry, this compound serves as a versatile starting material. thieme-connect.com The nitro group can be readily transformed into other functional groups, providing a gateway to a wide range of perylene derivatives. For example, the reduction of this compound yields 1-aminoperylene, a precursor for further functionalization. vulcanchem.com Furthermore, this compound is a key precursor in the synthesis of heteroatom-annulated perylenes, which are of interest for their unique electronic and optical properties. rylene-wang.com The synthesis of these derivatives often involves the cyclization of this compound under specific reaction conditions.

Mechanistic studies involving this compound contribute to a deeper understanding of reaction pathways. For example, investigations into the reductive functionalization of nitro compounds have used substrates like this compound to elucidate the role of intermediates and the influence of catalysts. cam.ac.uk These studies are crucial for developing more efficient and selective synthetic methods.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-nitroperylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11NO2/c22-21(23)17-11-10-13-6-2-8-15-14-7-1-4-12-5-3-9-16(18(12)14)20(17)19(13)15/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHPZPRMIMYOEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=C(C=C5)[N+](=O)[O-])C3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10956766
Record name 1-Nitroperylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10956766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35337-20-3, 80182-36-1
Record name Perylene, 1-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035337203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perylene, nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080182361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Nitroperylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10956766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Nitroperylene and Its Advanced Derivatives

Direct Nitration Strategies for Perylene (B46583) Core Functionalization

The introduction of a nitro group directly onto the perylene core is a fundamental step in the synthesis of 1-nitroperylene. This electrophilic substitution reaction can be achieved through both conventional and more modern, environmentally conscious methods.

Conventional Electrophilic Nitration Protocols

Traditional methods for the nitration of perylene involve the use of strong nitrating agents. A common approach is the reaction of perylene with nitric acid. For instance, treating a hot solution of perylene in 1,4-dioxane (B91453) with a mixture of water and nitric acid at 60°C yields this compound, alongside 3-nitroperylene (B1204207), which can be separated by column chromatography. rylene-wang.com This method allows for the production of this compound on a gram scale with a yield of approximately 30%. rylene-wang.com

Another widely employed reagent for nitration is cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN). researchgate.netsemanticscholar.orglookchem.com While often used for the nitration of perylene diimides, the principles of its reactivity are applicable to the perylene core. CAN acts as a potent one-electron oxidant and can facilitate nitration in the presence of a nitrate source. arkat-usa.org The reaction conditions, such as solvent and temperature, are crucial in controlling the selectivity and yield of the desired nitroperylene isomer.

Reagent/MethodSubstrateProduct(s)YieldKey ConditionsReference(s)
Nitric acid / WaterPeryleneThis compound & 3-Nitroperylene30% (for this compound)1,4-dioxane, 60°C rylene-wang.com
Cerium (IV) ammonium nitrate (CAN) / Nitric acidPerylene DiimideThis compound Diimide~95%Dichloromethane (B109758), 25°C, 2h semanticscholar.orgmdpi.com

Modernized and Green Synthesis Approaches

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of nitroperylene derivatives, a two-step "green" process has been reported. This involves the nitration of perylene in 70% nitric acid at 85°C to produce a nitroperylene derivative, which is then subjected to hydrothermal treatment in aqueous sodium hydroxide (B78521) at 200°C. acs.org While this specific method is aimed at producing perylene-derived carbon dots, the initial nitration step highlights a move towards potentially greener conditions by minimizing the use of hazardous organic solvents. acs.org Further research is focused on developing nitration protocols that reduce waste and avoid harsh reagents.

Synthesis of this compound Diimide (PDI) and Bisimide (PBI) Analogues

Perylene diimides (PDIs) and bisimides (PBIs) are a prominent class of organic materials with exceptional photophysical and electronic properties. The introduction of a nitro group onto the PDI/PBI core is a key strategy for tuning these properties and for further functionalization.

Mononitration of Perylene Diimides/Bisimides

The mononitration of PDIs is a highly selective reaction due to the electron-withdrawing nature of the diimide groups and the introduced nitro group, which deactivates the perylene core towards further electrophilic substitution. mdpi.comnih.gov A widely successful method involves the reaction of the PDI with cerium (IV) ammonium nitrate (CAN) and nitric acid in a solvent like dichloromethane at room temperature. researchgate.netsemanticscholar.orgmdpi.comnih.gov This protocol is efficient, often proceeding with high yields (around 90-95%) and can be performed on a multigram scale. semanticscholar.orgmdpi.comnih.gov

Interestingly, some studies have shown that the use of fuming nitric acid alone can also achieve mononitration in high yields without the need for CAN, simplifying the reaction setup and purification. mdpi.comyoutube.com The reaction is typically rapid, and careful monitoring by techniques like thin-layer chromatography is essential to prevent over-reaction. youtube.com

Reagent(s)SubstrateProductYieldKey ConditionsReference(s)
Cerium (IV) ammonium nitrate, Nitric acidPerylene DiimideThis compound Diimide95%Dichloromethane, 25°C, 2h mdpi.comnih.gov
Cerium (IV) ammonium nitrate, Nitric acidPerylene BisimideThis compound Bisimide~95%Dichloromethane, 25°C, 2h semanticscholar.org
Fuming Nitric AcidPerylene DiimideMono-nitro Perylene Diimide97%Dichloromethane, room temp. youtube.com

Dinitration Pathways and Regioisomer Control

While mononitration is selective, dinitration of the PDI core can be achieved by employing more forcing reaction conditions, such as longer reaction times or an excess of the nitrating agent. semanticscholar.orgmdpi.com The dinitration of perylene bisimide with cerium (IV) ammonium nitrate and nitric acid over an extended period (e.g., 48 hours) leads to a mixture of 1,6- and 1,7-dinitroperylene bisimides in high yields (around 80%). researchgate.net

The separation of these regioisomers, 1,6- and 1,7-dinitro-PDIs, can be challenging due to their similar physical properties. rsc.org However, techniques such as high-performance liquid chromatography (HPLC) and repetitive crystallization have been successfully employed to isolate the pure isomers. rsc.orgresearchgate.net The ability to obtain isomerically pure dinitro-PDIs is crucial, as the substitution pattern significantly influences the material's properties. semanticscholar.orgresearchgate.net

Derivatization Strategies Utilizing the Nitro Group

The nitro group in this compound and its PDI/PBI analogues is not merely a modulator of electronic properties but also a versatile functional handle for further chemical transformations.

One of the most common derivatization strategies is the reduction of the nitro group to an amino group. This is typically achieved using reducing agents like tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent such as tetrahydrofuran (B95107) (THF). mdpi.comnih.govmdpi.com The resulting amino-substituted perylene derivatives can then undergo further reactions, for example, alkylation to produce highly soluble PDI derivatives. mdpi.commdpi.com

Furthermore, the nitro group can act as a leaving group in nucleophilic aromatic substitution and cross-coupling reactions. For instance, 1-nitroPDI can be used as an electrophilic partner in palladium-catalyzed Suzuki coupling reactions with various boronic acids. nih.gov This approach provides a powerful alternative to the more traditional use of halogenated perylenes for the synthesis of core-functionalized PDIs. mdpi.comnih.gov The reaction of this compound with sulfur or selenium powder at high temperatures also leads to the formation of heteroatom-annulated perylenes. rylene-wang.com

Starting MaterialReagent(s)Product TypeKey TransformationReference(s)
This compound DiimideTin(II) chloride dihydrate1-Aminoperylene DiimideReduction of nitro to amino mdpi.comnih.govmdpi.com
This compound DiimidePhenylboronic acid, Pd catalyst1-Phenylperylene DiimideSuzuki cross-coupling nih.gov
This compoundSulfur powderPerylo[1,12-b,c,d]thiopheneHeteroannulation rylene-wang.com

Reductive Transformations to Amino-Substituted Perylene Systems

The conversion of this compound and its derivatives into the corresponding amino-substituted systems is a pivotal transformation in perylene chemistry. This reduction significantly modifies the electronic properties of the perylene core, turning the electron-withdrawing nitro group into an electron-donating amino group. vulcanchem.commdpi.com This change is crucial for the development of advanced materials with tailored optical and electronic characteristics. mdpi.com The resulting 1-aminoperylene serves as a versatile building block for a wide array of functional dyes and organic electronic materials. vulcanchem.commdpi.com

Several methods have been established for the reduction of the nitro group on the perylene scaffold, applicable to both the parent this compound and its more complex derivatives like perylene diimides (PDIs). mdpi.com Classical reduction methods often employ metal catalysts or chemical reducing agents. For instance, this compound can be reduced to 1-aminoperylene using reagents such as zinc in acidic conditions or hydrogen gas with a suitable catalyst. vulcanchem.com A common and effective method involves the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like tetrahydrofuran (THF), often under reflux conditions. mdpi.comnih.govmdpi.com This procedure has been successfully applied to the synthesis of 1-aminoperylene diimide and 1-aminoperylene bisimide from their nitro precursors. mdpi.comnih.gov

Other reported procedures include the use of iron powder with hydrochloric acid in ethanol (B145695) or THF. mdpi.com Catalytic hydrogenation using palladium on carbon (Pd/C) with hydrazine (B178648) as a hydrogen source in 1,2-dimethoxyethane (B42094) (DME) has also been shown to quantitatively yield the desired 1-aminoPDI derivative. acs.orgmdpi.com The choice of solvent can be critical; for the reduction of this compound, 1,2-dimethoxyethane was found to be a better solvent than ethanol. acs.org By controlling reaction conditions, such as the reaction time, selective reduction can be achieved. For example, the monoreduction of dinitro-perylene bisimides to amino-nitro-perylene bisimides was accomplished by shortening the reaction time. mdpi.comnih.gov

Table 1: Selected Methods for the Reductive Transformation of Nitro-Perylene Derivatives

SubstrateReagent(s)Solvent/ConditionsProductYieldSource
This compoundHydrazine (64%), Pd/C (5%)1,2-Dimethoxyethane, heated1-Aminoperylene83% acs.org
This compound DiimideTin(II) chloride dihydrate (SnCl₂·2H₂O)THF, reflux1-Aminoperylene Diimide- nih.gov
This compound BisimideTin(II) chloride dihydrate (SnCl₂·2H₂O)THF, reflux1-Aminoperylene Bisimide- mdpi.commdpi.com
1-NitroPDIIron powder, Hydrochloric acidEthanol or THF1-AminoPDI81% mdpi.com
1-NitroPDIPd/C, HydrazineDME, 80°C1-AminoPDIQuantitative mdpi.com
1,6- and 1,7-Dinitroperylene BisimidesTin(II) chloride dihydrate (SnCl₂·2H₂O)THF, reflux (1h)1-Amino-6-nitro and 1-Amino-7-nitroperylene Bisimides80% mdpi.comnih.gov

Further Functionalization through Subsequent Reactions

The amino-substituted perylene systems generated from the reduction of this compound derivatives are key intermediates for creating more complex and functional molecules. The amino group can undergo a variety of subsequent reactions, including alkylation, acylation, and metal-catalyzed cross-coupling reactions, allowing for the fine-tuning of the molecule's properties for specific applications. mdpi.commdpi.comnih.govacs.org

A common functionalization is the N-alkylation of the amino group. For example, 1-aminoperylene diimide and 1-aminoperylene bisimide can be reacted with various alkyl halides in the presence of a base like sodium hydride (NaH) in dry THF. mdpi.comnih.gov This method has been used to introduce different n-alkyl chains (such as hexyl, dodecyl, and octadecyl) onto the nitrogen atom, producing a series of N,N-dialkylamino derivatives. mdpi.comnih.gov These modifications significantly enhance the solubility of the perylene dyes in common organic solvents. mdpi.com

Beyond simple alkylation, the amino group serves as a handle for more advanced synthetic transformations. The resulting amino-PDI can be used in Suzuki-Miyaura (SMC) cross-coupling reactions. Although these reactions are more commonly performed on halogenated PDIs, the development of methods using nitro-PDIs as electrophilic partners is an important advancement. mdpi.commdpi.com For instance, 1-nitro-PDI can be coupled with arylboronic acids in the presence of a palladium catalyst. mdpi.commdpi.com Furthermore, the amino-functionalized perylene core can be subjected to diazotization followed by coupling reactions, opening pathways to a diverse range of derivatives. vulcanchem.com These subsequent functionalizations are crucial for developing materials for applications ranging from high-performance pigments and fluorescent probes to organic semiconductors. mdpi.commdpi.comacs.org

Table 2: Examples of Further Functionalization of Amino-Perylene Systems

Starting MaterialReagent(s)Solvent/ConditionsProduct TypeYieldSource
1-Aminoperylene BisimideAlkyl halide (e.g., 1-bromohexane), Sodium hydride (NaH)Dry THF, 0°C to room temp1-(N,N-dialkylamino)perylene bisimide85% mdpi.comresearchgate.net
1-Aminoperylene DiimideAlkyl halide (e.g., 1-bromohexane), Sodium hydride (NaH)Dry THF, 0°C to room tempN-alkylated 1-aminoperylene diimide derivative- nih.gov
1-NitroPDI4-Formylphenylboronic acid, Pd(PPh₃)₄, K₃PO₄THF, reflux1-(4-Formylphenyl)PDI85% mdpi.commdpi.com
1,6-Dichloro-7,12-diphenoxy-perylene monoimide diesterp-TsOH·H₂On-Heptane, refluxPerylene monoimide monoanhydride derivative~95% acs.org
Perylene monoimide monoanhydride derivative2-Ethyl-1-hexylamineToluene, refluxUnsymmetrically imide-substituted PBIQuantitative acs.org

Reactivity and Mechanistic Studies of 1 Nitroperylene

Photochemical Pathways and Excited-State Dynamics

The photochemical behavior of 1-nitroperylene is dictated by the dynamics of its electronically excited states. Upon absorption of light, the molecule is promoted to an excited singlet state (S1), from which several competing deactivation pathways can occur. These pathways are highly sensitive to the surrounding environment, including the polarity and viscosity of the solvent.

Ultrafast Spectroscopic Investigations of Excited States (S1, Triplet)

Femtosecond-resolved transient absorption spectroscopy has been a key technique in elucidating the intricate excited-state dynamics of this compound. These studies reveal that, unlike smaller nitroaromatic compounds which often exhibit ultrafast intersystem crossing (ISC) to the triplet state, the S1 state of this compound primarily deactivates through internal conversion (IC). unige.chacs.org

In non-polar solvents like cyclohexane (B81311), the decay of the S1 state is slow enough that ISC to the lowest triplet excited state (T1) becomes a competitive process. unige.ch The lifetime of the S1 state in cyclohexane has been measured to be approximately 1.70 ns. unige.ch In contrast, for many other nitrated polycyclic aromatic hydrocarbons (NPAHs) such as 1-nitronaphthalene (B515781) and 9-nitroanthracene, the S1 state lifetimes are on the order of femtoseconds to picoseconds due to highly efficient ISC. acs.org This makes the longer S1 lifetime of this compound in certain solvents a noteworthy distinction. The position of the nitro group on the aromatic core significantly influences these dynamics; for instance, 1-nitropyrene (B107360) has a short-lived S1 state (up to 3 ps), while 2-nitropyrene (B1207036) and 4-nitropyrene (B1202641) have much longer lifetimes of 1.2 ns and 0.41 ns, respectively, in acetonitrile. researchgate.net

The excited-state absorption spectrum of this compound is also highly dependent on the solvent's polarity. In highly polar solvents, the spectrum closely resembles that of the this compound radical cation, indicating a significant charge-transfer character in the S1 state. unige.chacs.org

Influence of Solvent Polarity and Viscosity on Photophysical Processes

The solvent environment plays a critical role in modulating the photophysical properties of this compound. Both solvent polarity and viscosity have been shown to influence the rates of non-radiative decay processes. unige.chacs.org

Solvent Polarity:

In nonprotic solvents, the internal conversion (IC) process is dependent on both viscosity and polarity. unige.ch As solvent polarity increases, the fluorescence quantum yield of this compound drops significantly. unige.ch For example, the fluorescence quantum yield is 0.15 in cyclohexane but falls below 0.05 in more polar solvents. unige.ch

In protic solvents, the excited-state lifetime is substantially shorter than in nonprotic solvents. unige.chacs.org This is attributed to hydrogen-bonding interactions which limit the torsional freedom of the nitro group and promote ultrafast non-radiative deactivation. unige.chacs.org

Solvent Viscosity:

In nonprotic solvents, the rate of internal conversion is influenced by the solvent's viscosity. unige.ch This process involves large-amplitude motions of the nitro group. unige.chacs.org In solvents with low viscosity like acetonitrile, this decay occurs on a 100 ps timescale. unige.ch

The following table summarizes the effect of different solvents on the excited-state lifetime and fluorescence quantum yield of this compound.

SolventPolarityViscosity (cP)S1 LifetimeFluorescence Quantum Yield (Φfl)
Cyclohexane (CHX)Low0.981.70 ns0.15
Acetonitrile (ACN)High0.37~100 ps<0.05
Dichloromethane (B109758) (DCM)Medium0.44-<0.05
Dimethyl Sulfoxide (DMSO)High1.99-<0.05
Protic SolventsHigh-Substantially shorterLowest values
Data compiled from multiple studies. unige.chacs.org

Non-Radiative Deactivation Mechanisms: Internal Conversion and Intersystem Crossing

The primary pathways for the deactivation of the excited this compound molecule without the emission of light are internal conversion (IC) and intersystem crossing (ISC). wikipedia.org

Internal Conversion (IC): This is a non-radiative transition between electronic states of the same spin multiplicity (e.g., S1 to S0). wikipedia.org For this compound, IC is the dominant decay pathway for the S1 state, particularly in polar and nonprotic solvents. unige.chacs.org This process is thought to be facilitated by low-frequency, large-amplitude torsional motions of the nitro group relative to the perylene (B46583) plane. unige.chacs.org The twisted structure of this compound enhances these non-radiative decay pathways. researchgate.net

Intersystem Crossing (ISC): This process involves a transition to a state with a different spin multiplicity, most commonly from the singlet S1 state to a triplet state (T1). wikipedia.org While ISC is a major and often ultrafast deactivation channel for many nitroaromatic compounds, it is less efficient for this compound in most solvents. unige.chacs.orgrsc.org However, in non-polar solvents like cyclohexane where the IC process is slower, ISC becomes a competitive deactivation route. unige.ch The efficiency of ISC in nitroaromatics is often linked to the presence of upper triplet states that are close in energy to the S1 state, providing an efficient pathway for the transition. researchgate.netrsc.org

The interplay between these two mechanisms is highly dependent on the solvent environment. The stabilization of the charge-transfer S1 state in polar solvents can alter the energy gap between the singlet and triplet states, thereby influencing the ISC efficiency. researchgate.net

Photoproduct Formation and Mechanistic Elucidation (e.g., Radical Intermediates)

The photochemistry of this compound can lead to the formation of various photoproducts, often proceeding through radical intermediates. While direct evidence for specific photoproducts of this compound is not extensively detailed in the provided search results, the general mechanisms of NPAH photochemistry suggest potential pathways.

Electronically excited NPAHs are known to have two primary photochemical pathways: formation of the first triplet state and dissociation of nitrogen(II) oxide (NO). acs.org The formation of radical intermediates is a key step in many photochemical reactions. rsc.orgresearchgate.netwhiterose.ac.uk For instance, in some photochemical processes, the initial step after photoexcitation is the formation of a radical ion pair, which can then initiate a chain reaction. whiterose.ac.uk

In the context of other nitroaromatic compounds, photoexcitation can lead to the formation of nitropyrenoxy radicals. researchgate.net It is plausible that similar radical species could be formed from this compound under irradiation. The detection of such short-lived radical intermediates often requires specialized techniques like radical trapping followed by mass spectrometry or electron paramagnetic resonance (EPR) spectroscopy. researchgate.net

Oxidative Transformation Mechanisms

This compound, as an atmospheric pollutant, can undergo oxidative transformations through reactions with various atmospheric oxidants.

Reactions with Atmospheric Oxidants and Simulants

The atmospheric oxidation of aromatic compounds is a complex process that can be initiated by reactions with key oxidants like the hydroxyl radical (OH), ozone (O3), and nitrate (B79036) radicals (NO3). copernicus.orgmit.edumdpi.com

The reaction of aromatic compounds with OH radicals is a major atmospheric degradation pathway. mit.edu For phenolic compounds, which share some structural similarities with the reaction intermediates of PAHs, reactions in the atmospheric liquid phase with free radicals lead to oxidation and the formation of secondary organic aerosols (SOAs). mdpi.com

The oxidation of isoprene, another atmospherically relevant hydrocarbon, provides a model for the complexity of these reactions. Its oxidation cascade involves reactions of peroxy radicals (RO2) with nitrogen oxides (NOx) to produce ozone and organic nitrates, or with the hydroperoxyl radical (HO2) to form hydroperoxides. copernicus.org Similar pathways can be expected for the atmospheric oxidation of this compound. The reaction of acyl peroxy radicals with unsaturated hydrocarbons can lead to the formation of alkyl radicals, which then rapidly react with molecular oxygen. nih.gov

The reaction of tyrosine with O3 and NO2, studied as a proxy for atmospheric nitration and oxidation, proceeds through hydrogen atom abstraction and addition reactions, forming various intermediates that can subsequently be nitrated. nih.gov This suggests that this compound in the atmosphere could undergo further nitration or oxidation, leading to a variety of transformation products.

Formation of Oxidized Derivatives and Reaction Kinetics

The oxidation of this compound can result in the formation of 1-nitroperylenequinone. This transformation typically necessitates the use of strong oxidizing agents, such as potassium permanganate, under controlled reaction conditions. The resulting quinone derivative possesses distinct redox properties and spectroscopic characteristics that differ significantly from the parent this compound molecule. vulcanchem.com

The rate and efficiency of oxidation reactions can be influenced by various factors, including the choice of oxidant, solvent, and temperature. While specific kinetic data for the oxidation of this compound is not extensively detailed in the provided literature, the principles of oxidation-induced reactivity are well-established. For instance, the oxidation of other complex organic molecules can lead to the in-situ generation of reactive species, which then undergo further transformations. nih.gov The rate of such reactions is critically dependent on the stability and reactivity of the intermediates formed. nih.gov In many cases, oxidation enhances the reactivity of a molecule, and the kinetics of the subsequent reactions must be rapid enough to outcompete potential side reactions. nih.gov

Nucleophilic and Reductive Reactivity

Heterogeneous and Homogeneous Reduction Pathways

The reduction of the nitro group in this compound is a key transformation that yields 1-aminoperylene, a compound with altered electronic properties. vulcanchem.com This reduction can be achieved through both heterogeneous and homogeneous catalytic pathways. vulcanchem.comnih.govuclouvain.be

Heterogeneous reduction typically involves the use of a solid-phase catalyst with reactants in a different phase (e.g., gas or liquid). uclouvain.bevedantu.com A common method is catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst, such as platinum on carbon (Pt/C), palladium on carbon (Pd/C), or ruthenium on activated carbon. vedantu.comthieme.de These solid-supported catalysts provide a surface for the reaction to occur, facilitating the transfer of hydrogen to the nitro group. vedantu.com Another heterogeneous approach involves the use of chemical reducing agents like zinc in an acidic medium. vulcanchem.com

Homogeneous reduction , in contrast, occurs in a single phase, where both the catalyst and the reactants are dissolved in the same solvent. nih.govuclouvain.be While specific examples for this compound are not detailed, general methods for nitro compound reduction include the use of soluble transition metal complexes. nih.gov These reactions often exhibit high selectivity due to the well-defined nature of the catalytic species. nih.gov The reduction of nitroarenes can also be accomplished using reagents like sodium borohydride, which acts as a hydride donor in a homogeneous solution. vulcanchem.com

The choice between heterogeneous and homogeneous pathways depends on factors such as desired selectivity, reaction conditions, and ease of catalyst separation. Heterogeneous catalysts are often favored in industrial applications due to their straightforward removal from the reaction mixture. vedantu.com

The reduction of nitro compounds, such as this compound, proceeds through a six-electron transfer, sequentially forming nitroso, N-hydroxylamino, and finally the amino group. nih.gov The enzymes that catalyze these reactions are often flavoenzymes that can donate electrons either one at a time (radical mechanism) or two at a time (hydride transfer). nih.gov

Reactions Involving Nitro Group Modification (e.g., formation of azoxyperylene)

Beyond complete reduction to an amine, the nitro group of this compound can undergo modifications to form other functional groups. In basic solutions and with the use of a mild reducing agent like glucose, the intermediate nitrosobenzene (B162901) can react with phenylhydroxylamine to yield azoxybenzene. nowgonggirlscollege.co.in While this specific reaction is described for nitrobenzene, similar principles can be applied to this compound, suggesting the potential for the formation of azoxyperylene under controlled reductive conditions. The formation of such dimeric species is a known reaction pathway for aromatic nitro compounds. nowgonggirlscollege.co.in

The reactivity of the nitro group is central to the chemical transformations of this compound, allowing for a diverse range of derivatives to be synthesized. vulcanchem.com

Advanced Spectroscopic Characterization and Optical Properties Research

Electronic Absorption and Emission Spectroscopy of 1-Nitroperylene and its Derivatives

Electronic absorption and emission spectroscopy are fundamental tools for probing the electronic transitions within a molecule. scholaris.ca These techniques measure the wavelengths of light a substance absorbs to promote electrons to higher energy levels and the wavelengths of light it emits as electrons relax back to the ground state. scholaris.canih.gov

Influence of Substituent Position and Electronic Effects on Photophysical Signatures

The photophysical properties of perylene (B46583) derivatives are highly sensitive to the position and electronic nature of their substituents. The introduction of a nitro group (-NO2), a strong electron-withdrawing group, significantly alters the electronic landscape of the perylene core.

When substituted at the 1-position, the nitro group causes a notable distortion in the planarity of the perylene backbone. researchgate.net This twisting of the molecular structure enhances non-radiative decay pathways, which are processes that allow the excited molecule to return to the ground state without emitting light. researchgate.net Coupled with the strong electron-withdrawing effect of the nitro group, this structural distortion is the primary reason why This compound is observed to have no fluorescence in any solvent . researchgate.net

In contrast, substituting the nitro group at the 3-position of the perylene core results in a nearly planar structure. researchgate.net This planarity maintains a large π-conjugated system, which is conducive to fluorescence. As a result, 3-nitroperylene (B1204207) exhibits a significant photoluminescence quantum yield. researchgate.net This stark difference between the 1- and 3-substituted isomers underscores the critical role of substituent position in dictating the photophysical outcome.

The introduction of electron-donating or other electron-withdrawing groups at various positions on the perylene core can further tune the light absorption and emission properties across a wide spectral range, from the ultraviolet to the near-infrared regions. unige.ch This tunability is a consequence of intramolecular charge transfer (ICT) phenomena. unige.ch

Solvatochromic Studies and Environmental Perturbations on Spectra

Solvatochromism describes the change in a substance's color—and more broadly, its absorption and emission spectra—with a change in the polarity of the solvent. rsc.org This phenomenon is a powerful tool for understanding the electronic distribution in the ground and excited states of a molecule.

This compound exhibits a noticeable solvatochromic shift, particularly in its fluorescence spectrum. unige.ch The absorption spectrum of this compound shows a less pronounced, yet present, dependence on solvent polarity, with the absorption maximum shifting to longer wavelengths (a bathochromic or red shift) as the solvent polarity increases. unige.ch This shift is indicative of dipole-dipole, dipole-induced dipole, and dispersion interactions between the solute and solvent molecules. unige.ch

The fluorescence emission of this compound is highly sensitive to the solvent environment. unige.ch In non-polar solvents like cyclohexane (B81311), it exhibits some vibrational structure, whereas in polar solvents, the emission is a broad, structureless band that is significantly red-shifted. unige.ch This large Stokes shift (the difference between the absorption and emission maxima) in polar solvents points to a substantial increase in the dipole moment upon excitation, characteristic of a state with significant charge-transfer character. acs.org The fluorescence quantum yield of this compound also dramatically decreases with increasing solvent polarity, being highest in non-polar solvents and extremely low in polar protic solvents like methanol. unige.ch This is attributed to hydrogen-bonding interactions in protic solvents, which can limit the torsional disorder of the nitro group and promote ultrafast non-radiative deactivation of the excited state. acs.orgsemanticscholar.org

Photophysical Data for this compound in Various Solvents

SolventAbsorption Maximum (λabs, nm)Fluorescence Maximum (λfl, nm)Fluorescence Quantum Yield (Φfl) at 400 nm excitation
Cyclohexane (CHX)4605140.15
Dichloromethane (B109758) (DCM)4736980.026
Acetonitrile (ACN)4646080.010
Dimethyl Sulfoxide (DMSO)4756250.032
Methanol (MeOH)4626190.002

Data sourced from Mohammed and Vauthey (2008). unige.ch

Time-Resolved Spectroscopic Probes of Excited-State Processes

To understand the rapid events that occur after a molecule absorbs light, scientists employ time-resolved spectroscopic techniques. These methods can track the evolution of excited states on incredibly short timescales, from femtoseconds to nanoseconds.

Femtosecond Transient Absorption Spectroscopy

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful pump-probe technique used to study ultrafast dynamic processes in the excited state. scribd.com A short laser pulse (the pump) excites the sample, and a second, time-delayed pulse (the probe) measures the changes in absorption of the sample as a function of time after excitation. scribd.com

For this compound, fs-TA studies have revealed that upon excitation, the molecule decays primarily through internal conversion (IC), a non-radiative process, rather than the ultrafast intersystem crossing (ISC) to the triplet state that is common in smaller nitroaromatic compounds. acs.orgsemanticscholar.org In nonprotic solvents, this internal conversion involves low-frequency motions of the nitro group and is dependent on both the solvent's viscosity and polarity, occurring on a timescale of about 100 picoseconds in acetonitrile. acs.orgsemanticscholar.org In cyclohexane, the IC process is slower, allowing ISC to become a more competitive decay pathway. acs.orgsemanticscholar.org

The excited-state absorption spectrum of this compound is also found to be highly dependent on solvent polarity. acs.orgsemanticscholar.org In highly polar solvents, the spectrum closely resembles that of the this compound radical cation, confirming the significant charge-transfer character of the first singlet excited state (S1). acs.orgsemanticscholar.org

Time-Correlated Single-Photon Counting (TCSPC)

Time-Correlated Single-Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes. researchgate.net It measures the time delay between the excitation of a sample by a pulsed laser and the detection of single emitted photons. researchgate.netfaccts.de By repeating this process many times, a histogram of photon arrival times is built, which represents the fluorescence decay profile. researchgate.net

While detailed TCSPC studies specifically on this compound are scarce, likely due to its very low fluorescence quantum yield in most solvents, the technique is widely applied to other fluorescent perylene derivatives. escholarship.org For these related compounds, TCSPC provides precise measurements of fluorescence lifetimes, which can be correlated with structural features and environmental factors. For this compound, the fluorescence lifetime is expected to be very short, especially in polar and protic solvents, consistent with the efficient non-radiative decay pathways observed in fs-TA studies. acs.org The instrument response function of a typical TCSPC system is around 200 picoseconds, which may be a limiting factor for accurately measuring the potentially much shorter lifetime of this compound. unige.ch

Vibrational Spectroscopy for Structural and Mechanistic Insights (e.g., FT-IR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the molecular vibrations of a compound. When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies that correspond to their natural vibrational modes (e.g., stretching, bending, rocking). This results in a unique spectral fingerprint that can be used to identify functional groups and deduce structural information.

In the context of this compound, FT-IR spectroscopy is a valuable tool for confirming the presence of the nitro functional group. The nitro group has characteristic vibrational frequencies that are sensitive to its electronic environment. The asymmetrical stretching vibration of the N-O bonds in a nitro group is a particularly strong and readily identifiable absorption in the IR spectrum.

For a related compound, this compound bisimide, a strong absorption band is observed in the FT-IR spectrum at 1539 cm⁻¹ , which is assigned to the asymmetrical stretching of the nitro group. semanticscholar.org This provides a clear diagnostic peak for the presence of the nitro substituent on the perylene core. The C-N stretching vibration is typically weaker and appears in the crowded fingerprint region of the spectrum, making it less useful for diagnostic purposes.

Characteristic FT-IR Vibrational Frequencies for this compound Derivatives

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Observed Wavenumber (cm⁻¹) in a this compound DerivativeIntensity
Asymmetrical NO₂ Stretch1560-15001539Strong
Symmetrical NO₂ Stretch1390-1300Not explicitly reported in reviewed sourcesMedium-Strong

Data for the observed wavenumber is from Yoo et al. (2014) for a this compound bisimide. semanticscholar.org Typical ranges are from standard IR spectroscopy correlation tables.

The precise position of the nitro group's vibrational bands can also offer subtle clues about the electronic interactions within the molecule and with its environment, complementing the insights gained from electronic spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound and its derivatives. Both ¹H and ¹³C NMR provide critical information regarding the electronic environment of individual atoms within the molecule, allowing for the precise assignment of substitution patterns on the perylene core. The chemical shifts, multiplicities, and coupling constants of the aromatic protons and carbons are particularly sensitive to the nature and position of substituents, making NMR a powerful technique for differentiating between various isomers and derivatives.

Detailed research into the synthesis of functionalized perylene compounds relies heavily on NMR for characterization. For instance, the introduction of a single nitro group onto the perylene diimide backbone leads to a distinct set of signals in the ¹H NMR spectrum. In an asymmetrically substituted this compound diimide, seven unique signals are typically observed in the aromatic region (δ 8.1–8.8 ppm), corresponding to the seven different proton environments on the perylene core. nih.gov

Further derivatization, such as the introduction of a second nitro group or an amino group, leads to predictable changes in the NMR spectra, which are crucial for confirming the regiochemistry of the substitution. The synthesis of dinitro- and amino-nitro-substituted perylene bisimides has been extensively studied, with NMR playing a key role in the separation and characterization of the resulting 1,6- and 1,7-regioisomers. mdpi.com The distinct electronic effects of the nitro (electron-withdrawing) and amino (electron-donating) groups cause significant shifts in the positions of the aromatic proton signals, allowing for their unequivocal assignment. mdpi.com

For example, the symmetric structures of 1,6- and 1,7-diaminoperylene bisimides are confirmed by the presence of only three signals in their ¹H NMR spectra (one singlet and two doublets) in the aromatic region, indicating a high degree of symmetry. mdpi.com In contrast, the asymmetric 1-amino-6-nitro- and 1-amino-7-nitroperylene bisimides each exhibit six distinct signals (two singlets and four doublets) in the aromatic region of their ¹H NMR spectra, confirming their lower symmetry. mdpi.com

The following data tables summarize the reported ¹H and ¹³C NMR chemical shifts for several key derivatives of this compound. These tables highlight the influence of different substituents on the chemical environment of the perylene core protons and carbons.

¹H NMR Chemical Shift Data for this compound Derivatives

Compound NameSolventAromatic Protons Chemical Shifts (δ, ppm)Reference
This compound DiimideCDCl₃8.74 (d, J = 7.6 Hz, 1H), 8.62–8.69 (m, 4H), 8.55 (d, J = 8.5 Hz, 1H), 8.18 (d, J = 7.6 Hz, 1H) nih.gov
1,7-Dinitroperylene BisimideCDCl₃8.78 (s, 2H), 8.68 (d, J = 8.4 Hz, 2H), 8.28 (d, J = 8.4 Hz, 2H) semanticscholar.org
1,6-Dinitroperylene BisimideCDCl₃Not explicitly detailed, but noted to have small chemical shift differences from the 1,7-isomer. mdpi.com
1-Amino-7-nitroperylene BisimideCDCl₃Six signals (two singlets and four doublets) in the δ 8.0–9.0 ppm range. mdpi.com
1-Amino-6-nitroperylene BisimideCDCl₃Six signals (two singlets and four doublets) in the δ 8.0–9.0 ppm range with significant differences from the 1,7-isomer. mdpi.com

¹³C NMR Chemical Shift Data for this compound Derivatives

Compound NameSolventAromatic Carbons Chemical Shifts (δ, ppm)Reference
Dinitro-perylene derivativeNot specifiedEight signals between 124 and 136 ppm. researcher.life
Perylene Diimide derivative with L-histidineDMSO-d₆169.6, 162.1, 134.0, 133.7, 131.2, 129.7, 128.2, 123.8, 121.7, 119.1, 116.8

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-nitroperylene. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry and the distribution of its electrons.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems like atoms and molecules. wikipedia.orggithub.io It has become a popular and versatile tool in computational chemistry due to its favorable balance between accuracy and computational cost. wikipedia.orggithub.io DFT calculations can predict various ground-state properties of this compound, such as its molecular geometry and electronic distribution.

The introduction of a nitro group at the 1-position of the perylene (B46583) core induces a significant redistribution of electron density. The nitro group acts as an electron-withdrawing group, which alters the electronic properties of the perylene system. vulcanchem.com DFT calculations on related nitro-perylene bisimides have been performed at the B3LYP/6-31G** level to gain deeper insight into their molecular structures and electronic properties. mdpi.com For this compound derivatives, the calculated ground-state geometries often reveal a twisted structure, which can influence their photophysical properties. researchgate.net

Table 1: Calculated Ground State Properties of Perylene Derivatives from DFT

CompoundFunctional/Basis SetKey Geometric FeatureHOMO (eV)LUMO (eV)
1-Amino-6-nitroperylene bisimideB3LYP/6-31G --5.89-3.55
1-Amino-7-nitroperylene bisimideB3LYP/6-31G--5.92-3.57

This table presents data for related perylene derivatives to illustrate the type of information obtained from DFT calculations, as specific data for this compound was not available in the search results. Data sourced from mdpi.com.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe electronic excited states and time-dependent phenomena. arxiv.org It is a primary tool for calculating properties like electronic absorption spectra and understanding the nature of electronic transitions. arxiv.orguci.edu

For this compound (often referred to as NPe in studies), TD-DFT calculations have been employed to understand its photophysics. unige.ch These calculations can predict the energies of vertical excitations from the ground state to various excited states. mdpi.com For instance, TD-DFT calculations predicted the first electronic transition of nitroperylene from the ground state to be around 483 nm, which aligns well with experimental absorption maxima. unige.ch These calculations also reveal the nature of the excited states, such as identifying them as having charge-transfer (CT) character, where electron density moves from one part of the molecule to another upon excitation. unige.chacs.org The accuracy of TD-DFT can be influenced by the choice of functional and basis set, and it is known to have limitations in describing certain types of excited states, such as those with significant long-range charge-transfer character. rsc.orgchemrxiv.org

Table 2: Calculated Excited State Properties of Nitroperylene (NPe) from TD-DFT

PropertyCalculated Value (in CHX)Experimental Value (in CHX)
First Electronic Transition483 nm460 nm

Data sourced from unige.ch.

Modeling Reaction Pathways and Energetics

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely reaction pathways.

Prediction of Reactivity and Regioselectivity

Computational models can predict the reactivity of this compound by analyzing its electronic structure. For example, the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate sites susceptible to electrophilic or nucleophilic attack. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the perylene core. vulcanchem.com While specific computational studies on the regioselectivity of this compound reactions were not found, theoretical investigations on related nitroaromatic compounds often focus on how substituents direct incoming reagents to specific positions on the aromatic ring.

Characterization of Transition States and Intermediates

The characterization of transition states and intermediates is crucial for understanding reaction mechanisms. rsc.org Computational methods can determine the geometry and energy of these transient species, which are often difficult to observe experimentally. For example, in the study of the photorearrangement of a nitro-perylenediimide derivative, theoretical transition state analysis indicated a six-membered cyclic transition state connecting the excited state to the photoproduct. rsc.org Similar computational approaches could be applied to investigate the reaction pathways of this compound, such as its reduction to 1-aminoperylene or its oxidation, by mapping the potential energy surface and identifying the lowest energy paths. vulcanchem.com

Simulation of Spectroscopic Properties

Computational chemistry allows for the simulation of various spectroscopic properties of this compound, providing a theoretical basis for interpreting experimental spectra.

TD-DFT is a primary method for simulating UV-visible absorption spectra. mdpi.com By calculating the vertical excitation energies and oscillator strengths, a theoretical spectrum can be constructed. nih.gov For nitroperylene, TD-DFT calculations have been shown to reproduce the main features of the experimental absorption spectrum. unige.ch The calculations can also help to assign the observed absorption bands to specific electronic transitions, such as π-π* or charge-transfer transitions. mdpi.com The simulated spectra are sensitive to the solvent environment, which can be modeled using various computational approaches. unige.ch

Table 3: Simulated vs. Experimental Spectroscopic Data for Nitroperylene (NPe) and its Derivatives

Compound/SolventPropertySimulated ValueExperimental Value
NPe in Cyclohexane (B81311) (CHX)Absorption Maximum (S₀→S₁)483 nm unige.ch460 nm unige.ch
This compound bisimide in Dichloromethane (B109758)Absorption Maximum (π-π*)-518 nm mdpi.com

This table combines data for nitroperylene and a derivative to illustrate the application of spectroscopic simulation. Specific simulated IR or other spectroscopic data for this compound were not available in the provided search results.

Analytical Methodologies and Environmental Transformation Studies

Advanced Separation and Detection Techniques for 1-Nitroperylene and Related NPAHs

The analysis of this compound and other nitrated polycyclic aromatic hydrocarbons (NPAHs) in environmental samples presents a significant challenge due to their low concentrations and the complexity of the sample matrices. d-nb.info Consequently, sophisticated analytical techniques are required for their accurate quantification. Both gas and high-performance liquid chromatography are the primary tools for these analyses, often preceded by a concentration step to enrich the analytes from the sample. d-nb.info

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of NPAHs. d-nb.infokoreascience.kr However, a key challenge is that nitro-PAHs, including this compound, exhibit weak or no native fluorescence, making direct detection with highly sensitive fluorescence detectors difficult. aaqr.orgfrontiersin.org To overcome this, a common strategy involves the on-line reduction of the nitro group to a highly fluorescent amino group prior to detection. frontiersin.orgnih.govtandfonline.com This reduction can be achieved by passing the sample through a catalyst column, for instance, packed with platinum and rhodium-coated alumina (B75360) or zinc particles, which efficiently converts nitro-PAHs to their corresponding primary aromatic amines. nih.govtandfonline.comnih.gov

This post-column derivatization significantly enhances the sensitivity of fluorescence detection, with detection limits reported in the picogram to femtomole range. koreascience.krnih.govnih.gov For example, an HPLC method with fluorescence detection for 1-nitropyrene (B107360) reported a detection limit of 0.32 fmol per injection. nih.gov

Chemiluminescence detection, often coupled with HPLC, provides another highly sensitive method for NPAH analysis. scialert.netmdpi.com Similar to fluorescence detection, this technique typically relies on the pre-column or on-line reduction of nitro-PAHs to their amino derivatives. nih.govcapes.gov.br The resulting amino-PAHs are then detected via a chemiluminescence reaction, such as the peroxyoxalate system, which offers excellent sensitivity with detection limits as low as sub-fmol levels. nih.govcapes.gov.br

Electrochemical detectors have also been applied for the analysis of nitro-PAHs, offering an alternative to fluorescence and chemiluminescence detection. aaqr.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely employed technique for the identification and quantification of this compound and other NPAHs. d-nb.infonih.gov Due to the high volatility and thermal sensitivity of some nitro-PAHs, cool injection techniques are often preferred to prevent degradation in the injector port. aaqr.org

Different ionization methods can be utilized in the mass spectrometer to enhance sensitivity and selectivity. d-nb.info While electron impact (EI) ionization is common, negative ion chemical ionization (NICI) has been shown to be significantly more sensitive for nitro-PAH analysis, with reports of up to 100-fold higher sensitivity compared to EI. aaqr.orgnih.gov This makes GC-NICI-MS a particularly useful tool for detecting the trace levels of nitro-PAHs found in environmental samples. nih.gov

For enhanced selectivity, especially in complex matrices, tandem mass spectrometry (MS/MS) systems, such as a triple quadrupole GC/MS, are used. gcms.cz By operating in multiple reaction monitoring (MRM) mode, it is possible to analyze crude extracts of air particulates directly, minimizing the need for extensive sample cleanup. gcms.cz This approach allows for the detection of nitro-PAHs at very low concentrations, in the pg/m³ range in air samples. gcms.cz Thermal desorption (TD) coupled with GC-MS is another approach that simplifies sample preparation by eliminating the need for solvent extraction. nih.gov

The analysis of environmental samples containing this compound is often complicated by the presence of numerous isomers and a complex matrix of other compounds. koreascience.kr Two-dimensional (2D) chromatography, which couples two independent separation columns, offers significantly enhanced resolution and selectivity for analyzing such complex mixtures. koreascience.krresearchgate.net

One common configuration is two-dimensional HPLC (2D-HPLC). koreascience.krresearchgate.net In this setup, the first dimension can be used for sample clean-up and fractionation, for instance, using a column that provides strong dipole-dipole interactions to retain NPAHs, while the second dimension performs the analytical separation. koreascience.kr This approach allows for the simultaneous determination of PAHs and NPAHs in a single run. koreascience.kr

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (MS) is another powerful technique. researchgate.net GC×GC provides a significant increase in peak capacity and separation power compared to single-column GC, allowing for the detailed characterization of complex mixtures of PAHs and their derivatives. researchgate.net When combined with tandem MS (MS/MS), TD-GC×GC-MS/MS can achieve detection limits one to two orders of magnitude lower than other GC-MS methods, making it highly suitable for trace analysis of NPAHs. researchgate.net

To enhance the sensitivity and selectivity of detection for this compound and other NPAHs, on-line reduction and derivatization strategies are frequently employed, particularly in HPLC analysis. nih.govtandfonline.com Since nitro-PAHs themselves often have poor detector response, they are converted to derivatives that are more readily detected. frontiersin.orgtandfonline.com

The most common on-line strategy is the reduction of the nitro group to a highly fluorescent amino group. nih.govtandfonline.com This is typically accomplished using a post-column reactor containing a catalyst, such as platinum and rhodium on an alumina support or zinc powder. nih.govtandfonline.comnih.gov This on-line reduction allows for the use of highly sensitive fluorescence or chemiluminescence detectors. nih.govresearchgate.net The efficiency of this reduction is influenced by factors like flow rate, temperature, and the composition of the reduction column. researchgate.net

In GC analysis, derivatization can also be used to improve detection. For example, a method has been developed where nitro-PAHs are derivatized to their corresponding fluorinated derivatives before analysis by GC with an electron capture detector (GC/ECD). nih.govresearchgate.net This derivatization was reported to increase the sensitivity by an order of magnitude compared to the direct analysis of the underivatized nitro-PAHs. nih.govresearchgate.net

Table 1: Comparison of Analytical Techniques for Nitro-PAH Analysis

Analytical Technique Detector(s) Key Features Typical Detection Limits
HPLC Fluorescence, Chemiluminescence, Electrochemical Requires on-line reduction of nitro group to amino group for sensitive detection. nih.govtandfonline.comnih.gov 0.1-140 pg per injection (NPAHs with FLD). koreascience.kr
GC-MS Mass Spectrometry (EI, NICI) NICI mode offers significantly higher sensitivity for nitro-PAHs. aaqr.orgnih.gov 1-10 pg (NPAHs with NICI-MS). nih.gov
2D-HPLC Fluorescence, MS/MS Enhanced separation for complex samples; allows for simultaneous analysis of PAHs and NPAHs. koreascience.krresearchgate.net Trace levels in ambient PM samples. researchgate.net
GCxGC-MS/MS Tandem Mass Spectrometry Superior separation power and sensitivity for trace analysis in highly complex samples. researchgate.net One to two orders of magnitude lower than conventional GC-MS. researchgate.net

Two-Dimensional Chromatography for Complex Mixture Analysis

Environmental Fate and Transformation Pathways of Nitro-PAHs

Nitro-PAHs, including this compound, can be formed through the reaction of their parent PAHs with various atmospheric oxidants. researchgate.net The specific reaction pathways and resulting isomers depend on the reactants and environmental conditions. figshare.com Understanding these transformation pathways is crucial for assessing the environmental impact of these compounds. numberanalytics.com

The formation of nitro-PAHs in the atmosphere can occur through several chemical reaction pathways involving nitrogen oxides and other reactive species.

Reaction with Nitrogen Dioxide (NO₂): Perylene (B46583) can react with nitrogen dioxide (NO₂) to form nitroperylene. rsc.orgcsic.es This reaction has been observed to cause a quenching of fluorescence and a color change in perylene-containing thin films, a principle that has been utilized in the development of optical sensors for NO₂. csic.esosti.gov Spectroscopic evidence confirms the formation of nitroperylene from the reaction of NO₂ with surface layers of perylene crystals. rsc.org

Reaction with Nitrate (B79036) Radical (NO₃) and Dinitrogen Pentoxide (N₂O₅): During the nighttime, in the absence of sunlight, the nitrate radical (NO₃) can become a significant atmospheric oxidant. aaqr.org The reaction of PAHs with NO₃ radicals, often in equilibrium with dinitrogen pentoxide (N₂O₅), is a major pathway for the formation of certain nitro-PAH isomers. researchgate.net However, studies have shown that the isomer distribution of the products can differ between gas-phase and heterogeneous (particle-phase) reactions. figshare.com For instance, while gas-phase reactions of fluoranthene (B47539) and pyrene (B120774) with NO₃/N₂O₅ produce 2-nitrofluoranthene (B81861) and 2-nitropyrene (B1207036), heterogeneous reactions tend to form other isomers like 1-nitropyrene. figshare.com It has been suggested that the heterogeneous formation of 1-nitropyrene on ambient particles from reaction with N₂O₅ may contribute to its concentration at downwind sites. Some studies have indicated that perylene shows little reactivity towards N₂O₅ under certain conditions where pyrene reacts rapidly. osti.gov

Reaction with Hydroxyl Radicals (OH): In the daytime, hydroxyl (OH) radicals are a primary atmospheric oxidant. PAHs can react with OH radicals to form OH-PAH adducts. aaqr.org These intermediates can then react with NO₂ to form nitro-PAHs. aaqr.org This pathway is considered a significant source of many nitro-PAHs observed in the atmosphere.

Table 2: Atmospheric Reactants and Resulting Nitro-PAH Formation

Reactant Phase Key Products/Observations
**Nitrogen Dioxide (NO₂) ** Heterogeneous Formation of nitroperylene from perylene. rsc.orgcsic.es
Nitrate Radical (NO₃) / Dinitrogen Pentoxide (N₂O₅) Gas & Heterogeneous Formation of specific nitro-PAH isomers; product distribution depends on the phase (gas vs. particle). figshare.com Can be a significant nighttime formation pathway. aaqr.org
Hydroxyl Radical (OH) Gas Forms OH-PAH intermediates which then react with NO₂ to yield nitro-PAHs. aaqr.org

Heterogeneous Reactions on Particulate Matter

The atmospheric transformation of polycyclic aromatic hydrocarbons (PAHs), such as perylene, into their nitrated derivatives is significantly influenced by heterogeneous reactions on the surface of atmospheric particulate matter. This compound is a product of such reactions, which can occur on various particle types, including mineral dust and combustion-derived soot. nii.ac.jpnih.gov

Laboratory studies simulating atmospheric conditions have investigated the nitration of perylene adsorbed on inorganic particles. In one such study, the reaction of perylene with nitrogen dioxide (NO₂) was examined using silica (B1680970) gel (SiO₂) and iron(III) oxide (Fe₂O₃) as model substrates for atmospheric particles. researchgate.net The kinetics and mechanism of this transformation were found to be highly dependent on the particle substrate and the presence of adsorbed water. researchgate.net

On hydrated silica gel, perylene, being a highly reactive PAH, was observed to undergo nitration following a pseudo-first-order reaction. researchgate.net In contrast, less reactive PAHs were nitrated through a reaction mechanism catalyzed by hydrogen ions (H⁺-autocatalysis). researchgate.net The nitrating agent on hydrated silica gel was identified as the nitronium ion (NO₂⁺), which is formed from the reaction between NO₂ and H⁺ ions present in the adsorbed water layer. researchgate.net

Conversely, on a dry iron(III) oxide surface, the nitration of perylene proceeded via a pseudo-first-order reaction where nitrogen dioxide itself was the direct nitrating agent. researchgate.net These findings demonstrate that the physicochemical properties of the particulate matter play a crucial role in determining the pathway and rate of this compound formation in the atmosphere. The formation of this compound often occurs alongside its isomer, 3-nitroperylene (B1204207). acs.org

PAHSubstrateReactant GasKey ConditionObserved Reaction MechanismReference
PeryleneHydrated Silica Gel (SiO₂)NO₂High PAH reactivityPseudo-first-order reaction, nitration by NO₂⁺ researchgate.net
PeryleneDry Iron(III) Oxide (Fe₂O₃)NO₂High PAH reactivityPseudo-first-order reaction, nitration by NO₂ researchgate.net
Less Reactive PAHs (e.g., Chrysene)Hydrated Silica Gel (SiO₂)NO₂Lower PAH reactivityH⁺-autocatalyzed reaction researchgate.net

Photodegradation in Environmental Matrices

The environmental fate of this compound is also governed by its interaction with sunlight, a process known as photodegradation. The photophysical properties of a molecule are critical determinants of its photochemical behavior. In the case of this compound, its molecular structure significantly influences its stability and transformation pathways when exposed to light.

Studies on the photophysical properties of perylene derivatives have shown that substitution at the 1-position, as in this compound, results in a twisted molecular structure. researchgate.netresearchgate.net This structural distortion contrasts with the nearly planar geometry of its isomer, 3-nitroperylene. researchgate.net The twisted conformation of this compound enhances non-radiative decay pathways for de-excitation of its electronically excited state. researchgate.netresearchgate.net Consequently, this compound is observed to be non-fluorescent in any solvent. researchgate.netresearchgate.net This rapid, non-radiative dissipation of energy suggests a high potential for photochemical reactions to occur, competing effectively with light emission.

In contrast, 3-nitroperylene, with its planar structure and extensive π-conjugated system, exhibits a high photoluminescence quantum yield, recorded at 80.62% in toluene. researchgate.net The significant difference in the photophysical behavior between these two isomers underscores the profound impact of molecular geometry on their environmental photochemistry. While the properties of this compound suggest it is susceptible to phototransformation, detailed studies quantifying its photodegradation rates, products, and quantum yields in various environmental matrices are not widely available in the reviewed scientific literature. The photodecomposition of PAHs and their derivatives is known to be highly dependent on the specific system, including the medium in which they are dissolved or the surface to which they are adsorbed. nih.gov For instance, PAHs adsorbed on soot particles have been shown to be more resistant to photodecomposition compared to the pure compounds. nih.gov

CompoundMolecular StructurePhotoluminescence (Fluorescence)Reason for Photophysical BehaviorReference
This compoundTwistedNone observed in any solventTwisted structure enhances non-radiative decay pathways. researchgate.netresearchgate.netresearchgate.net
3-NitroperyleneNearly PlanarHigh quantum yield (80.62% in toluene)Planar structure with a large π-conjugated system allows for efficient fluorescence. researchgate.net

Applications in Advanced Materials Science and Engineering

Optoelectronic Materials: Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

While 1-nitroperylene itself is not typically the active component in final devices, it serves as a crucial starting material for the synthesis of n-type organic semiconductors used in optoelectronics. rylene-wang.com The functionalization of the perylene (B46583) core is a key strategy for tuning the electronic properties required for devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). researchgate.netazom.comscm.com

Perylene bisimides (PBIs), a class of compounds that can be synthesized from perylene precursors, have garnered significant interest for their potential in optoelectronic devices due to their high electron mobility, excellent stability, and reversible redox properties. researchgate.net The introduction of a nitro group onto the perylene core to create this compound bisimides is a deliberate strategy to enhance their performance as n-type semiconductors. researchgate.net The electron-withdrawing nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which helps to stabilize n-type charge carriers against ambient oxidation. researchgate.net

Research has focused on synthesizing and characterizing derivatives such as 1,7-dinitroperylene bisimides and this compound bisimides. researchgate.net These compounds exhibit thermal stability up to 260°C and undergo quasi-reversible one-electron reductions at modest potentials, properties that are highly desirable for stable and efficient OFETs. researchgate.net Furthermore, heteroatom-annulated perylenes, which can be synthesized from this compound, are being investigated for their potential to facilitate effective charge transport in OFETs. rylene-wang.comresearchgate.net

Table 1: Electronic Properties of N-Type Perylene Bisimide Derivatives
CompoundHOMO (eV)LUMO (eV)Key CharacteristicsReference
This compound Bisimide (1-A)--Serves as a precursor; non-fluorescent. semanticscholar.org
1-Amino-6-nitroperylene Bisimide (1,6-C)-5.89-3.55Asymmetric substitution; LUMO extended to the nitro group. semanticscholar.org
1-Amino-7-nitroperylene Bisimide (1,7-C)-5.92-3.57Asymmetric substitution; LUMO extended to the nitro group. semanticscholar.org
1,7-Dinitroperylene Bisimide--Stable n-type semiconductor characteristics. researchgate.net

Fluorescent Dyes and Pigments

The introduction of a nitro group at the 1-position of the perylene molecule has a profound effect on its photophysical properties. Unlike the parent perylene, which is known for its strong fluorescence, this compound is non-fluorescent in solution. researchgate.netresearchgate.net This fluorescence quenching is attributed to the electron-withdrawing nature of the nitro group and the twisted structure of the 1-substituted molecule, which enhances non-radiative decay pathways. researchgate.netresearchgate.net

This lack of fluorescence makes this compound itself unsuitable as a fluorescent dye. However, it is a key intermediate in the synthesis of other dyes and pigments. For instance, the reduction of the nitro group to an amino group yields 1-aminoperylene, a compound that does exhibit fluorescence. researchgate.netresearchgate.net Furthermore, oxidation of this compound can produce 1-nitroperylenequinone, which has applications in dye and pigment technologies. vulcanchem.com

Derivatives of perylene are widely used as high-performance pigments due to their excellent thermal stability and light fastness. lookchem.com While this compound itself is not the final pigment, its derivatives, such as N-(1-hexylheptyl)-9-nitroperylene-3,4-dicarboximide, are intermediates in the creation of brilliant red pigments that can exhibit intense fluorescence even in the solid state. google.com

Table 2: Comparative Photophysical Properties of Perylene Derivatives in Toluene
CompoundSubstitution PositionSubstituent TypePhotoluminescence Quantum Yield (ΦPL)Fluorescence ObservedReference
This compound (1-NO)1Electron-withdrawing-No researchgate.net
3-Nitroperylene (B1204207) (3-NO)3Electron-withdrawing80.62%Yes researchgate.net
1-Aminoperylene (1-NH)1Electron-donating48.04%Yes researchgate.net
3-Aminoperylene (3-NH)3Electron-donating71.70%Yes researchgate.net

Photoactive Charge Transport Systems

The electronic properties of this compound and its derivatives make them suitable for use in photoactive charge transport systems. These systems are fundamental to technologies like organic photovoltaics and photodetectors, where the efficient movement of charge carriers (electrons and holes) generated by light is essential.

As a typical n-type semiconductor, perylene diimides (PDIs) exhibit high electron affinity and electron mobility. researchgate.net The introduction of one or more nitro groups, as in this compound bisimides, further enhances these n-type characteristics. researchgate.net The electron-withdrawing nitro group lowers the LUMO energy level of the molecule. researchgate.net This is advantageous for two main reasons: it facilitates the injection of electrons from a cathode or another material, and it increases the stability of the resulting radical anion (the charge carrier in an n-type material), protecting it from oxidation by ambient oxygen. researchgate.net

The synthesis of these advanced materials often begins with the regiospecific mononitration of perylene to produce this compound. rylene-wang.com This is a key step in creating functionalized perylene derivatives with tailored electronic energy levels for specific charge transport applications. researchgate.netsemanticscholar.org Studies on heteroatom-annulated perylenes, synthesized from this compound, also show that their solid-state packing arrangements are conducive to effective charge transport, making them promising candidates for various electronic devices. rylene-wang.com

Q & A

Q. How does this compound behave under photochemical conditions, and what applications exist?

  • Methodological Answer : Irradiate in degassed ethanol with a UV lamp (λ > 300 nm) to study photodeoxygenation or electron-transfer reactions. Use ESR spectroscopy to detect radical intermediates. Applications include organic semiconductor research or as a redox-active probe in supramolecular chemistry .

Guidance for Documenting Research

  • Experimental Reproducibility : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis protocols, including solvent ratios, heating durations, and chromatographic conditions. Report yields, melting points, and spectral data in tables for clarity .
  • Data Contradiction Analysis : Address discrepancies (e.g., unexpected byproducts) by repeating experiments under controlled conditions and using complementary analytical techniques (e.g., HRMS for molecular weight confirmation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.